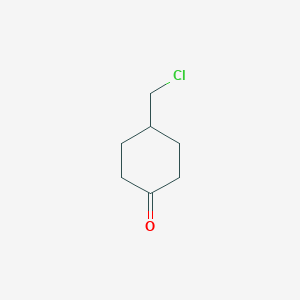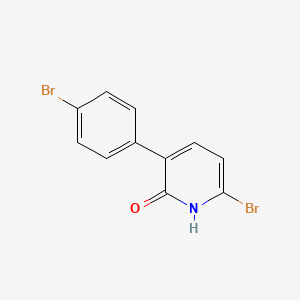
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of brominated pyridines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms in the structure makes it a valuable intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated pyridine with a boronic acid derivative under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the structure can form halogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives
Uniqueness
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is unique due to its specific bromination pattern and the presence of the dihydropyridin-2-one core This structure imparts distinct chemical reactivity and biological activity compared to other brominated compounds
Propriétés
Formule moléculaire |
C11H7Br2NO |
|---|---|
Poids moléculaire |
328.99 g/mol |
Nom IUPAC |
6-bromo-3-(4-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7Br2NO/c12-8-3-1-7(2-4-8)9-5-6-10(13)14-11(9)15/h1-6H,(H,14,15) |
Clé InChI |
MGMRCGFKUDAYMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(NC2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
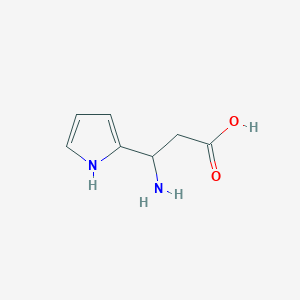
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
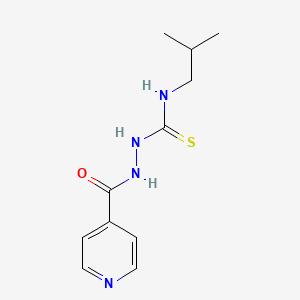
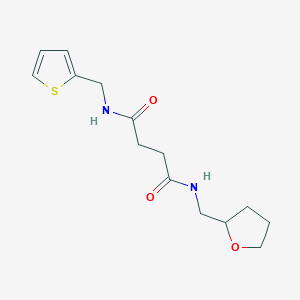
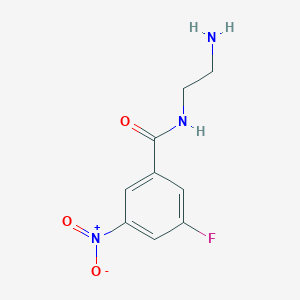
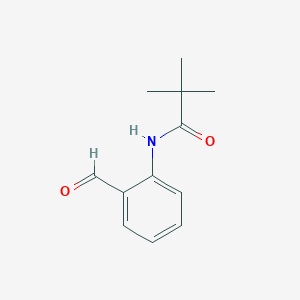
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
